molecular formula C14H11Cl2N3O B11656139 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B11656139
M. Wt: 308.2 g/mol
InChI Key: MPAQGIFPQORSKD-GIJQJNRQSA-N
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Description

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring attached to a carbohydrazide group, with a 3,4-dichlorophenyl substituent. Its molecular formula is C14H11Cl2N3O, and it has been studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, the compound may disrupt cell membrane integrity or inhibit essential enzymes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
  • N’-(1-(3,4-dichlorophenyl)ethylidene)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-(1-(3,4-dichlorophenyl)ethylidene)-4-nitrobenzohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific combination of a pyridine ring and a 3,4-dichlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H11Cl2N3O/c1-9(10-5-6-11(15)12(16)8-10)18-19-14(20)13-4-2-3-7-17-13/h2-8H,1H3,(H,19,20)/b18-9+

InChI Key

MPAQGIFPQORSKD-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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